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molecular formula C9H12N2O B1284886 2,3-Dimethylbenzohydrazide CAS No. 219783-74-1

2,3-Dimethylbenzohydrazide

Cat. No. B1284886
M. Wt: 164.2 g/mol
InChI Key: MGVMLDWHIXDMJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08524948B2

Procedure details

N′-(2,3-Dimethyl-benzoyl)-hydrazinecarboxylic acid, tert-butyl ester (70.3 g, 266 moles) was placed in to a 500 mL round bottom flask. With gentle stirring, 200 mL of trifluoroacetic acid (296 g, 2.6 moles) was slowly added, resulting in a vigorous evolution of gas. The reaction mixture was then stirred at room temperature for 2 hours. Water (ca. 100 mL) was then added slowly to the mixture. The mixture was slowly added to 1 L of a cold 2 M K2CO3 solution, contained in a 2 L beaker, while stirring slowly (evolution of gas). About 200 mL of a 10% NaOH solution and 250 mL of CH2Cl2 were added. The reaction mixture was transferred to a large separatory funnel and gently shaken (gas evolution). The aqueous phase was extracted with CHCl3 and the extracts dried and evaporated to yield a white solid, which was dried in a 50° C. vacuum oven to yield 31.72 g (73% yield) of 2,3-dimethyl-benzoic acid hydrazide. 1H NMR (CDCl3, 300 MHz) δ (ppm): 7-7.3 (m, 4H), 4.00 (br s, 2H), 2.271 (s, 6H).
Name
N′-(2,3-Dimethyl-benzoyl)-hydrazinecarboxylic acid, tert-butyl ester
Quantity
70.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:18]([CH3:19])=[CH:17][CH:16]=[CH:15][C:3]=1[C:4]([NH:6][NH:7]C(OC(C)(C)C)=O)=[O:5].FC(F)(F)C(O)=O.C([O-])([O-])=O.[K+].[K+].[OH-].[Na+]>C(Cl)Cl.O>[CH3:1][C:2]1[C:18]([CH3:19])=[CH:17][CH:16]=[CH:15][C:3]=1[C:4]([NH:6][NH2:7])=[O:5] |f:2.3.4,5.6|

Inputs

Step One
Name
N′-(2,3-Dimethyl-benzoyl)-hydrazinecarboxylic acid, tert-butyl ester
Quantity
70.3 g
Type
reactant
Smiles
CC1=C(C(=O)NNC(=O)OC(C)(C)C)C=CC=C1C
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in a vigorous evolution of gas
STIRRING
Type
STIRRING
Details
while stirring slowly (evolution of gas)
CUSTOM
Type
CUSTOM
Details
The reaction mixture was transferred to a large separatory funnel
STIRRING
Type
STIRRING
Details
gently shaken (gas evolution)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with CHCl3
CUSTOM
Type
CUSTOM
Details
the extracts dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield a white solid, which
CUSTOM
Type
CUSTOM
Details
was dried in a 50° C. vacuum oven

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=C(C(=O)NN)C=CC=C1C
Measurements
Type Value Analysis
AMOUNT: MASS 31.72 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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